Benzo[d]oxazol-7-amine is an organic compound belonging to the class of benzoxazoles, which are heterocyclic aromatic compounds containing both oxygen and nitrogen atoms in their structure. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and drug development. The presence of the amine group enhances its potential for interaction with biological targets, contributing to its pharmacological profiles.
Benzo[d]oxazol-7-amine can be synthesized through various chemical reactions involving precursors such as 2-aminophenol and other derivatives. It is classified as a heterocyclic amine, specifically within the category of benzoxazole derivatives. These compounds are known for their diverse applications in pharmaceuticals, particularly as potential therapeutic agents against various diseases.
The synthesis of benzo[d]oxazol-7-amine typically involves multi-step reactions. A common method includes the condensation of 2-aminophenol with appropriate reagents under controlled conditions. For instance, one method involves the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by additional steps to introduce substituents that yield the final product.
Key steps in the synthesis may include:
The molecular structure of benzo[d]oxazol-7-amine features a fused benzene and oxazole ring system with an amino group located at the 7-position. The structural formula can be represented as:
The key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
Benzo[d]oxazol-7-amine can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for benzo[d]oxazol-7-amine largely depends on its interactions with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulating receptor activity.
The proposed mechanism often involves:
Studies have shown that modifications to the benzoxazole structure can significantly affect its biological activity, highlighting the importance of structure-activity relationships in drug design.
Benzo[d]oxazol-7-amine exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and potential applications in pharmaceuticals.
Benzo[d]oxazol-7-amine has been explored for various scientific applications:
Benzo[d]oxazol-7-amine represents a benzannulated heterocyclic system where an oxazole ring (comprising oxygen at position 1 and nitrogen at position 3) is fused to a benzene ring. According to IUPAC nomenclature conventions, the fusion results in the systematic name 1,3-benzoxazol-7-amine, though the alternative numbering (benzo[d]oxazol-7-amine) explicitly indicates the fusion orientation. The molecular formula is C7H6N2O, with a molecular weight of 134.14 g/mol. The core structure features an electron-rich amine group at the 7-position, which significantly influences the compound's electronic distribution and reactivity. This positioning allows conjugation between the amine's lone pair and the heterocyclic π-system, enhancing stability while enabling diverse functionalization [1] [5].
Structural analogs frequently emerge through substitution on the benzene ring, oxazole ring, or the amine group itself. For instance, 5-Chlorobenzo[d]oxazol-7-amine (CAS: 1225672-06-9, C7H5ClN2O, MW: 168.58 g/mol) incorporates an electron-withdrawing chlorine at position 5, while 2-Phenylbenzo[d]oxazol-7-amine (CAS: EVT-13828766, C13H10N2O, MW: 210.23 g/mol) features a phenyl substituent at position 2 of the oxazole ring. Such modifications profoundly alter physicochemical properties like solubility (logP), dipole moment, and hydrogen-bonding capacity [5] [8].
Table 1: Representative Substituted Benzo[d]oxazol-7-amine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Benzo[d]oxazol-7-amine | - | C7H6N2O | 134.14 | Parent scaffold, 7-amino group |
5-Chlorobenzo[d]oxazol-7-amine | 1225672-06-9 | C7H5ClN2O | 168.58 | Electron-withdrawing Cl at C5 |
2-Phenylbenzo[d]oxazol-7-amine | EVT-13828766 | C13H10N2O | 210.23 | 2-Aryl substitution |
Benzo[d]oxazole-7-carbaldehyde | 70700309 | C8H5NO2 | 147.13 | Oxidized form (aldehyde at C7) |
The benzoxazole core was first synthesized in the late 19th century, but specific interest in the 7-amino derivative gained momentum with the development of multi-component reactions and advances in heterocyclic chemistry during the 1980s-1990s. Early synthetic routes were often inefficient, relying on classical approaches like the Robinson-Gabriel synthesis involving cyclodehydration of 2-acylaminophenol precursors under harsh acidic conditions. These methods typically yielded moderate amounts of product and suffered from regioselectivity issues when applied to amino-substituted variants [5].
Significant methodological breakthroughs occurred in the 2000s with the advent of microwave-assisted synthesis and catalyst-mediated cyclizations. For instance, microwave irradiation in ethanol solvent enabled rapid (minutes vs. hours) and high-yielding (>85%) formation of 2-substituted benzoxazoles, including 7-amino analogs, without requiring oxidants. Concurrently, the Smiles rearrangement approach emerged as a regioselective pathway, activating benzoxazole precursors with chloroacetyl chloride to facilitate efficient rearrangement to 7-aminobenzoxazoles [5]. The early 21st century witnessed the scaffold's integration into drug discovery programs, particularly following reports of benzoxazole nuclei in bioactive natural products and clinical candidates like the antiparasitic agent flunoxaprofen and the transthyretin stabilizer tafamidis [1] .
Within heterocyclic chemistry, benzo[d]oxazol-7-amine serves as a privileged scaffold due to its balanced electron distribution, metabolic stability, and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, van der Waals forces). The 7-amino group acts as a versatile pharmacophore anchor, readily undergoing acylations, alkylations, or condensations to generate libraries of derivatives targeting specific biological pathways. This adaptability facilitates "scaffold hopping" in medicinal chemistry, where the benzo[d]oxazol-7-amine core replaces isosteres like benzimidazole or benzothiazole while retaining or enhancing target affinity [10].
The scaffold's significance is amplified by its role in addressing multifactorial diseases through multi-target-directed ligand (MTDL) strategies. For example, 2-substituted-5-aminobenzoxazole analogs (structurally related to 7-aminobenzoxazoles) demonstrated nanomolar inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with anti-aggregation effects against amyloid-β (Aβ1-42) – key targets in Alzheimer's disease therapeutics. Molecular docking revealed that these compounds simultaneously engage catalytic and peripheral anionic sites of AChE, underscoring the scaffold's capacity for complex target engagement [2]. Beyond neuroscience, the core exhibits broad-spectrum antimicrobial activity. Derivatives like 2-(4-nitrophenyl)benzo[d]oxazol-7-amine and N-(4-chlorophenyl)benzo[d]oxazol-7-amine inhibit DNA gyrase in Escherichia coli, disrupting bacterial DNA replication by competitively binding to the ATPase domain (supported by docking scores <-9.0 kcal/mol) [10].
Table 2: Synthesis Methods for Benzo[d]oxazol-7-amine Derivatives
Synthetic Method | Reaction Conditions | Key Advantages | Limitations | Representative Yield |
---|---|---|---|---|
Classical Robinson-Gabriel | Strong acid (e.g., PPA), 120-140°C, 6-12 hrs | Broad substrate scope | Moderate yields, regioselectivity issues | 45-65% |
Microwave-Assisted Cyclization | Ethanol, MW 150°C, 10-20 mins | High efficiency, no oxidants needed | Specialized equipment required | 80-92% |
Smiles Rearrangement | Chloroacetyl chloride, base, 60-80°C, 2-4 hrs | Excellent regioselectivity for 7-amino derivatives | Multi-step process | 70-85% |
Fly-Ash Catalyzed Condensation | Toluene, 111°C, 2-4 hrs (for 2-aryl analogs) | Eco-friendly, recyclable catalyst | Limited to 2-aryl/heteroaryl derivatives | 70-85% |
I2/K2CO3 Mediated Cyclodesulfurization | THF, rt to 60°C, 3-8 hrs (for 2-N-phenyl derivatives) | Mild conditions, inexpensive reagents | Requires isothiocyanate precursors | 65-89% |
The scaffold's physicochemical profile—moderate logP (1.7-2.5), molecular weight <350 g/mol for most derivatives, and presence of hydrogen bond donors/acceptors—aligns well with Lipinski's rule parameters, enhancing drug-likeness. Additionally, the aromatic amine enables conjugation with fluorescent tags, supporting applications in chemical biology as probes for enzyme activity or cellular imaging [5] [10]. This combination of synthetic versatility, target engagement diversity, and favorable properties solidifies benzo[d]oxazol-7-amine as a cornerstone of modern heterocyclic chemistry in drug discovery.
Table 3: Key Pharmacological Applications of Benzo[d]oxazol-7-amine Derivatives
Biological Target/Area | Derivative Examples | Key Findings | Mechanistic Insights |
---|---|---|---|
Antimicrobial Agents | 2-(4-Nitrophenyl)-N-phenylbenzo[d]oxazol-7-amine | Zone of inhibition: 22-25 mm against E. coli at 25 µg/mL [10] | DNA gyrase inhibition (docking score: -9.8 kcal/mol) |
5-Chlorobenzo[d]oxazol-7-amine | Precursor for antifungals targeting Candida spp. [8] | Disruption of ergosterol biosynthesis | |
Alzheimer's Therapeutics | 2-(4-(Benzyloxy)phenyl)benzo[d]oxazol-5-amine* | AChE IC50 = 42 nM; Aβ1-42 aggregation inhibition >80% at 10 µM [2] | Dual binding to catalytic and peripheral AChE sites |
Anticancer Agents | Mannich bases of benzo[d]oxazole-2-thiol | Cytotoxicity against MCF-7 (IC50 ~8 µM) | Kinase inhibition or amino acid transporter blockade |
Central Nervous System (CNS) | Unsubstituted benzo[d]oxazol-7-amine | Scaffold for histamine H3 receptor ligands [7] | Modulation of neurotransmitter release |
*Note: 5-Amino regioisomer shown as representative of CNS-active aminobenzoxazoles; 7-amino derivatives expected to exhibit similar properties.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1